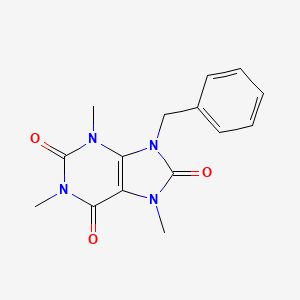

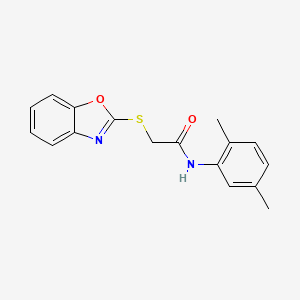

9-benzyl-1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of purines, including compounds similar to 9-benzyl-1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, involves methods such as N-alkylation or N-arylation followed by coupling reactions to introduce various substituents. For example, the synthesis of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines involved N-alkylation or N-arylation of the purine followed by Stille coupling to introduce the furyl substituent in the 6-position (Bakkestuen, Gundersen, & Utenova, 2005).

Molecular Structure Analysis

The molecular structure of purine derivatives, including 9-benzyl purines, is characterized by the presence of various substituents on the purine core, which influence their chemical properties and biological activity. The crystal structure analysis of purine derivatives reveals information about their conformation and intermolecular interactions, which are crucial for their biological functions (Fujii, Saito, Date, & Nishibata, 1990).

Chemical Reactions and Properties

9-Benzyl purines undergo various chemical reactions, such as condensation with aldehydes or esters and oxidation, which are influenced by the presence of substituents on the purine ring. These reactions can lead to the formation of new compounds with diverse biological activities (Tanji, Susumu, Miyashita, Oishi, & Higashino, 1989).

Aplicaciones Científicas De Investigación

Purine Derivatives in Medicinal Chemistry

Purine derivatives, including 9-benzyl-1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, have been extensively studied for their therapeutic potentials. One notable application is in the development of bioactive molecules for drug design. For instance, heterocyclic compounds like furan and thiophene derivatives play a crucial role in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These derivatives exhibit a broad range of biological activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. Modifications of these compounds aim to optimize their activity and selectivity for therapeutic purposes (Ostrowski, 2022).

Anticancer Potential of Benzimidazole Hybrids

Research on benzimidazole derivatives, closely related to purine structures, has shown promising anticancer properties. These compounds act through various mechanisms, including intercalation, alkylating agents, and tubulin inhibitors. The review of benzimidazole derivatives emphasizes their potential as anticancer agents, pointing to the significance of substituents that enhance potency and selectivity. This highlights the broader applicability of purine analogues in cancer treatment (Akhtar et al., 2019).

Purine-utilizing Enzymes Inhibitors

The inhibition of purine-utilizing enzymes (PUEs) is another area where purine derivatives, including 9-benzyl-1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, could have significant applications. PUEs play a crucial role in the metabolism of nitrogen-containing bases, affecting diseases such as malaria, cancer, and autoimmune disorders. The inhibition of these enzymes by purine derivatives represents a targeted approach to treat these conditions, underscoring the importance of purine chemistry in drug development (Chauhan & Kumar, 2015).

Propiedades

IUPAC Name |

9-benzyl-1,3,7-trimethylpurine-2,6,8-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-16-11-12(17(2)14(21)18(3)13(11)20)19(15(16)22)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECHAHZDVLZACG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N(C(=O)N(C2=O)C)C)N(C1=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-benzyl-1,3,7-trimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)

![(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5553750.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)